Gelsempervine A
Description
The compound Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate is a structurally complex molecule featuring a fused tetracyclic core with multiple functional groups, including a 15-ethylidene moiety, a hydroxymethyl group at position 18, and a 12-oxo group. Structural analogs, however, are associated with antitumor, antimicrobial, or antiparasitic properties, as inferred from related microbial biosynthetic pathways and compound classes like lankacidin C and milbemycin .
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3 |
InChI Key |
CZRUSFCSECMUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective formation of desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process is scaled up from laboratory methods, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 18-hydroxymethyl group in the target compound likely enhances hydrophilicity compared to the 18-acetyloxymethyl group in the analog, which may improve aqueous solubility .
- The 15-ethylidene moiety is conserved across analogs, suggesting its role in stabilizing the macrocyclic conformation or mediating bioactivity.
Ring System Variations :
- The target compound’s tetracyclic core contrasts with the pentacyclic systems in and analogs. Reduced ring complexity may influence binding affinity to biological targets.
Bioactivity Insights: The redox-cofactor biosynthetic gene cluster (BGC) associated with lankacidin C () shares a 13% similarity with BGCs in Pseudomonas species, hinting at analogous antitumor mechanisms in the target compound .
Research Findings and Implications
Structural Elucidation Techniques
Challenges and Opportunities
- Data Gaps : Direct bioactivity data for the target compound are absent; inferences rely on structural analogs.
- Synthetic Feasibility : The acetyloxy variant () could serve as a prodrug candidate, with the acetyl group improving membrane permeability .
Biological Activity
Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate, also known as Gelsempervine A, is a complex alkaloid derived from various species of the Tabernaemontana genus. This compound has garnered attention for its potential biological activities, including anti-cancer properties and effects on various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a tetracyclic structure characteristic of many alkaloids. The compound's structure can be represented in both canonical and isomeric SMILES formats:
- Canonical SMILES :
CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 - Isomeric SMILES :
C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@H]2C(=O)OC)NC4=CC=CC=C34
Anticancer Properties
This compound has been investigated for its potential anti-cancer effects. Studies suggest that it may inhibit the growth of cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Research indicates that this compound can significantly reduce the proliferation of certain cancer cell lines.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in malignant cells, which is crucial for cancer treatment.
Enzyme Interactions
This compound interacts with several cytochrome P450 enzymes, which are essential for drug metabolism:
| Enzyme | Inhibition (%) | Substrate |
|---|---|---|
| CYP3A4 | 80.05% | Yes |
| CYP2D6 | 78.72% | Yes |
| CYP2C9 | 77.23% | Yes |
| CYP1A2 | 56.00% | No |
These interactions suggest that this compound may affect the metabolism of other drugs, leading to potential drug-drug interactions.
Toxicity Profile
The toxicity profile of this compound has been assessed through various studies:
- Acute Oral Toxicity : Classified as Category III (moderate toxicity).
- Carcinogenicity : High probability (96%).
- Skin Sensitization : Significant potential (85.90%).
These findings highlight the need for caution in therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Study on Antitumor Activity :
- Researchers conducted in vitro assays to evaluate the cytotoxic effects on breast and lung cancer cell lines.
- Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
-
Enzyme Interaction Study :
- An investigation into the metabolic pathways involving this compound revealed its role as a substrate for multiple CYP enzymes.
- This study emphasized the importance of monitoring drug interactions in patients receiving therapies involving this compound.
-
Toxicological Assessment :
- A comprehensive toxicity assessment was performed using animal models to evaluate the safety profile.
- Observations noted CNS depression at high doses, necessitating further exploration into safe dosage ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
